cis-(2-Amino-2-methyl-cyclopentyl)-methanol
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Overview
Description
cis-(2-Amino-2-methyl-cyclopentyl)-methanol: is an organic compound characterized by a cyclopentane ring substituted with an amino group and a hydroxymethyl group in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(2-Amino-2-methyl-cyclopentyl)-methanol typically involves the following steps:
Cyclopentane Derivative Formation: Starting with a cyclopentane derivative, such as cyclopentanone, the compound undergoes a series of reactions to introduce the amino and hydroxymethyl groups.
Hydroxymethylation: The hydroxymethyl group can be introduced via a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with the cyclopentane derivative to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-(2-Amino-2-methyl-cyclopentyl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various substituted cyclopentane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted cyclopentane derivatives with various functional groups.
Scientific Research Applications
cis-(2-Amino-2-methyl-cyclopentyl)-methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity and mechanism of action of related compounds.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-(2-Amino-2-methyl-cyclopentyl)-methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
trans-(2-Amino-2-methyl-cyclopentyl)-methanol: The trans isomer of the compound, differing in the spatial arrangement of the amino and hydroxymethyl groups.
2-Amino-2-methyl-cyclopentanol: A related compound lacking the hydroxymethyl group.
2-Methyl-cyclopentylamine: A simpler compound with only the amino group.
Uniqueness
cis-(2-Amino-2-methyl-cyclopentyl)-methanol is unique due to its specific cis configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different biological and chemical properties compared to its trans isomer and other related compounds.
Biological Activity
Cis-(2-Amino-2-methyl-cyclopentyl)-methanol is a chemical compound characterized by its unique structure, which includes a cyclopentyl ring with an amino group and a hydroxymethyl group. This configuration not only influences its chemical reactivity but also its potential biological activities. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
- Molecular Formula : C7H15NO
- Molecular Weight : 129.2 g/mol
- Density : Approximately 0.9 g/cm³
- Stereochemistry : The "cis" configuration indicates that the amino and hydroxymethyl groups are on the same side of the cyclopentane ring, which plays a critical role in its biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily through its interactions with various biological targets. Research has focused on its potential as a therapeutic agent, particularly in the context of neurological and cancer-related applications.
Interaction with Biological Targets
- Neurotransmitter Receptors : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, which could imply potential uses in treating neurological disorders.
- Nucleophilic Substitution Reactions : The compound's reactivity with electrophiles indicates that it can undergo nucleophilic substitution reactions, essential for understanding its interactions with biomolecules.
Table 1: Comparison of Biological Activities
Compound Name | Structure Type | Key Features | Notable Activities |
---|---|---|---|
This compound | Amino Alcohol | Unique cyclopentane structure | Potential interaction with neurotransmitter receptors |
1-Aminocyclopentanol | C6H13NO | Lacks methyl substitution | Similar synthetic pathways |
N-Methyl-D-aspartate (NMDA) | Amino Acid Derivative | Involved in neurotransmission | Critical for synaptic plasticity |
Case Study: Anticancer Potential
Research has indicated that compounds structurally similar to this compound may exhibit anticancer properties. For instance, studies on related compounds have shown efficacy in inhibiting cell proliferation in hepatocellular carcinoma models. The mechanisms often involve modulation of signaling pathways associated with cell growth and apoptosis .
Table 2: Anticancer Activity Summary
Compound | Target Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
Analog A | Hepatocellular Carcinoma | Inhibition of angiogenesis | |
Analog B | Various Tumors | Induction of apoptosis via receptor modulation |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, emphasizing the importance of stereochemistry in achieving desired biological activities. Its unique structural features make it a valuable building block for drug development targeting various therapeutic areas, including:
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(1R,2S)-2-amino-2-methylcyclopentyl]methanol |
InChI |
InChI=1S/C7H15NO/c1-7(8)4-2-3-6(7)5-9/h6,9H,2-5,8H2,1H3/t6-,7-/m0/s1 |
InChI Key |
CDXIZMCKBSBIMQ-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@H]1CO)N |
Canonical SMILES |
CC1(CCCC1CO)N |
Origin of Product |
United States |
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